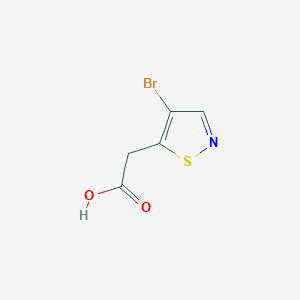

2-(4-Bromo-1,2-thiazol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

2-(4-bromo-1,2-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-2-7-10-4(3)1-5(8)9/h2H,1H2,(H,8,9) |

InChI Key |

ZVOQSPCZCINJMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1Br)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid in Drug Discovery: A Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid. While direct research on this compound is limited, this guide synthesizes information from closely related analogs to project its potential applications and provides a comprehensive framework for its synthesis and evaluation. We will explore its plausible synthetic routes, predicted biological activities, and detailed experimental protocols for researchers and drug development professionals to unlock its therapeutic promise.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The five-membered heterocyclic thiazole ring is a privileged structure in drug design, prized for its metabolic stability and diverse biological activities.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[1][3][4] The presence of sulfur and nitrogen atoms in the ring allows for a variety of intermolecular interactions with biological targets. Furthermore, the thiazole ring can be readily functionalized, enabling the fine-tuning of physicochemical properties and biological activity.[5] This guide focuses on the potential of 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid, a compound that combines the established biological relevance of the thiazole core with the modulatory effects of a bromine substituent and an acetic acid side chain.

Synthetic Strategy: A Plausible Route to 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid

Experimental Workflow: Synthesis

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

Technical Guide: 4-Bromo-1,2-Thiazole (Isothiazole) Derivatives as Scaffolds in Drug Discovery

Executive Summary

4-Bromo-1,2-thiazole (4-bromoisothiazole) represents a high-value, underutilized "linchpin" scaffold in modern medicinal chemistry. Unlike its ubiquitous isomer 1,3-thiazole, the 1,2-thiazole (isothiazole) core offers unique electronic distribution and hydrogen-bonding capabilities that make it an excellent bioisostere for pyridine, phenyl, and 1,3-thiazole rings.

This guide focuses on the 4-bromo derivative as a strategic entry point. The bromine atom at the C4 position serves as a robust handle for transition-metal-catalyzed cross-coupling, while the inherent acidity of the C5 proton allows for orthogonal functionalization via lithiation. This dual reactivity enables the rapid generation of dense, 3,4,5-trisubstituted chemical space, essential for Fragment-Based Drug Discovery (FBDD).

Structural & Electronic Properties

Understanding the electronic landscape of the isothiazole ring is critical for designing successful synthetic routes.[1]

1,2-Thiazole vs. 1,3-Thiazole

The 1,2-positioning of the sulfur and nitrogen atoms creates a distinct dipole and reactivity profile compared to the 1,3-isomer.

| Feature | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |

| Heteroatom Arrangement | S-N bond (adjacent) | S-C-N (separated) |

| C5 Acidity | High (Adjacent to Sulfur) | Moderate |

| C2/C3 Reactivity | C3 is less reactive to lithiation | C2 is highly acidic (between S and N) |

| Stability | N-S bond can be cleaved under reductive or strong nucleophilic conditions | Generally more stable |

| Bioisosterism | Mimics ortho-disubstituted benzenes | Mimics meta-disubstituted pyridines |

The Strategic Value of the C4-Bromo Handle

The C4 position in isothiazole is electronically "aromatic," making the C-Br bond stable enough to survive standard workups but reactive enough for Palladium-catalyzed oxidative addition.

-

C5 Position: The most acidic site. Prone to deprotonation by strong bases (e.g., n-BuLi, LDA).

-

C4 Position: The site of cross-coupling (Suzuki, Stille, Sonogashira).

-

C3 Position: Typically defined by the starting material (e.g., synthesis from thioamides) but can be functionalized if halogenated.

Strategic Functionalization Workflows

The power of 4-bromo-1,2-thiazole lies in its orthogonal reactivity . You can selectively functionalize C5 without disturbing the C4-Br bond, or couple at C4 first.

Pathway A: C5-Lithiation First (The "Fragile" Route)

Expert Insight: Direct lithiation of isothiazoles at room temperature often leads to ring fragmentation (cleavage of the N-S bond). Successful C5 functionalization requires strict temperature control (<-78 °C) or continuous flow chemistry to trap the unstable lithio-intermediate immediately.

Pathway B: C4-Coupling First (The "Robust" Route)

Standard Pd-catalyzed couplings work well at C4. However, if C5 is unsubstituted, oxidative insertion can sometimes be sluggish due to the electron-rich nature of the ring compared to pyridine. Ligands like XPhos or SPhos are recommended.

Figure 1: Divergent synthetic pathways for 4-bromo-1,2-thiazole. Path A utilizes the acidity of C5; Path B utilizes the C4-Br handle.

Experimental Protocols

Protocol: Regioselective C5-Lithiation and Trapping

Applicability: Installing alkyl, formyl, or carboxyl groups at C5 while retaining the C4-Br for later steps.

Reagents:

-

4-Bromo-1,2-thiazole (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv) or n-BuLi

-

Anhydrous THF

-

Electrophile (e.g., DMF, Benzaldehyde)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .

-

Base Addition: Add LDA (freshly prepared or commercial) dropwise.

-

Substrate Addition: Dissolve 4-bromo-1,2-thiazole in THF and add dropwise to the base solution, maintaining temperature below -70 °C.

-

Critical Control Point: Stir for exactly 30 minutes. Do not allow to warm, or the ring will fragment (N-S bond cleavage).

-

-

Trapping: Add the electrophile (neat or in THF) rapidly.

-

Quench: Stir for 1 hour at -78 °C, then quench with sat. NH4Cl solution before removing the cooling bath.

-

Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol: Suzuki-Miyaura Coupling at C4

Applicability: Installing aryl or heteroaryl groups at the 4-position.

Reagents:

-

4-Bromo-1,2-thiazole derivative (1.0 equiv)[2]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos

-

Base: K2CO3 (2.0 equiv) or Cs2CO3

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.

-

Reaction: Heat to 80-90 °C for 4–12 hours.

-

Note: Microwave irradiation (120 °C, 30 min) often improves yields for sterically hindered substrates.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

The 4-bromo-1,2-thiazole scaffold is increasingly used to fine-tune physicochemical properties (LogP, tPSA) and metabolic stability.

Case Study: Bioisosteric Replacement

Replacing a phenyl ring or pyridine with an isothiazole often results in:

-

Improved Solubility: The polar N-S bond increases aqueous solubility compared to phenyl.

-

Altered Metabolism: The isothiazole ring is generally resistant to oxidative metabolism (CYP450) at the C3/C4 positions, though the S-atom can be a site of oxidation (S-oxide formation) in some contexts.

-

Sigma-Hole Interactions: The sulfur atom can engage in specific non-covalent interactions with nucleophilic residues in the target protein binding pocket.

Scaffold Diversity Analysis

The ability to access 3,4,5-trisubstituted cores allows for precise vector positioning.

Figure 2: SAR Vector analysis of the isothiazole scaffold.

References

-

Review of Isothiazole Chemistry & Synthesis Alam, M. A., et al. (2019).[5][6] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

-

Regioselective Lithiation of Isothiazoles Wong, J. Y. F., et al. (2019).[7] Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles.

-

Synthesis of Isothiazoles from Thioacetamides Meher, S. K., et al. (2024). Transition Metal-Free Synthesis of Substituted Isothiazoles.

-

Cross-Coupling Methodologies for Thiazoles/Isothiazoles Bach, T., et al. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (Note: Illustrates parallel reactivity patterns in isomeric systems).

-

Isothiazole Synthesis via All-Heteroatom Wittig-Equivalent Xu, F., et al. (2016). Synthesis of 3-Substituted Aryl[4,5]isothiazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: The Role of 2-(4-Bromo-1,2-thiazol-5-yl)acetic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthesis, and applications of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid (CAS: 1481940-49-1).

Executive Summary

This compound (also known as 4-bromo-5-isothiazoleacetic acid) is a specialized heterocyclic building block used in the design of bioactive small molecules. Its core value lies in its bifunctional nature :

-

Electrophilic Handle (C4-Br): The bromine atom at the 4-position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), facilitating the introduction of aryl or heteroaryl diversity.

-

Nucleophilic/Acidic Handle (C5-CH₂COOH): The acetic acid side chain at the 5-position serves as a versatile linker for amide coupling, esterification, or as a pharmacophore mimicking the carboxylate of glutamate or aspartate.

This molecule is particularly relevant in the development of glutamate receptor ligands (e.g., AMPA/Kainate receptor modulators), PRMT5 inhibitors , and anticancer agents where the isothiazole ring acts as a bioisostere for phenyl, pyridine, or thiophene rings.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1481940-49-1 |

| Molecular Formula | C₅H₄BrNO₂S |

| Molecular Weight | 222.06 g/mol |

| Core Scaffold | 1,2-Thiazole (Isothiazole) |

| Key Functionality | Halogenated Heterocycle, Carboxylic Acid |

Structural Analysis & Bioisosterism

Isothiazole vs. Thiazole

While 1,3-thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), the 1,2-thiazole (isothiazole) isomer offers distinct electronic properties.

-

Dipole Moment: Isothiazoles generally possess a higher dipole moment than thiazoles due to the adjacent electronegative nitrogen and sulfur atoms.

-

Metabolic Stability: The N-S bond in isothiazoles is susceptible to reductive cleavage under certain metabolic conditions, but in many contexts, it remains robust, offering a unique hydrogen bond acceptor profile (N2) different from thiazole (N3).

-

Pharmacophore Mimicry: The 5-acetic acid moiety allows the molecule to mimic phenylacetic acid or ibotenic acid (a glutamate analog), making it a critical scaffold for CNS-targeted drug discovery.

The "Orthogonal" Reactivity

The 4-bromo and 5-acetic acid groups are chemically orthogonal. The bromine can be reacted under non-acidic conditions (e.g., basic Suzuki coupling), leaving the carboxylic acid (or its ester/protected form) intact for subsequent modification. This allows for divergent library synthesis .

Synthetic Pathways

The synthesis of this compound typically proceeds via the bromination of a pre-formed isothiazole core or through cyclization strategies.

Core Synthesis Workflow

The most direct route involves the regioselective bromination of 5-isothiazoleacetic acid or its alkyl ester.

Figure 1: Synthetic pathway for the generation of the target scaffold.

Medicinal Chemistry Applications

Glutamate Receptor Ligands (CNS Targets)

Isothiazole analogues of ibotenic acid (a rigid glutamate analog) have been extensively studied as ligands for AMPA and Kainate receptors.

-

Mechanism: The isothiazole ring acts as a bioisostere for the isoxazole ring found in AMPA. The acetic acid tail mimics the distal carboxylate of glutamate, engaging the conserved arginine residue in the receptor binding pocket.

-

Role of Bromine: The 4-bromo substituent can modulate the pKa of the acidic group and fill hydrophobic pockets within the receptor, enhancing potency and selectivity.

PRMT5 Inhibitors (Epigenetics)

Protein Arginine Methyltransferase 5 (PRMT5) is a target for cancer therapy.

-

Application: The 4-bromo-isothiazole scaffold has been utilized to link the "warhead" (often a naphthonitrile or similar aromatic system via Suzuki coupling) to a solubilizing tail (via the acetic acid amide coupling).

-

Advantage: The isothiazole ring provides a distinct vector for the side chains compared to a phenyl or pyridine linker, potentially improving the pharmacokinetic profile (solubility, permeability).

Anticancer Chromen-2-one Derivatives

Researchers have utilized 4-bromoisothiazoles as intermediates to synthesize chromen-2-one derivatives via Suzuki cross-coupling.[1]

-

Workflow: The 4-bromo group is coupled with phenyl/pyrazole boronic acids.

-

Result: The resulting biaryl systems exhibit cytotoxicity against cancer cell lines (e.g., A549, PC3).[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C4

Objective: To introduce an aryl group at the 4-position of the isothiazole ring.

Reagents:

-

Substrate: Methyl 2-(4-bromo-1,2-thiazol-5-yl)acetate (protected acid preferred).

-

Boronic Acid: Phenylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

-

Degassing: Charge a reaction vial with the bromo-isothiazole substrate, boronic acid, base, and catalyst. Seal and purge with nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 12 hours under nitrogen atmosphere.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Amide Coupling at C5 (Acid Activation)

Objective: To derivatize the acetic acid tail with an amine.

Reagents:

-

Substrate: this compound.

-

Amine: Primary or secondary amine (1.1 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (Anhydrous).

Procedure:

-

Activation: Dissolve the acid substrate in DMF. Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add the amine to the reaction mixture.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

-

Workup: Dilute with water (to precipitate product if solid) or extract with DCM. Wash with saturated NaHCO₃ and brine.

Divergent Library Generation (Visual Logic)

The following diagram illustrates how this single building block enables the rapid generation of diverse chemical libraries.

Figure 2: Divergent synthesis strategy utilizing the orthogonal handles of the scaffold.

References

-

Madhav, B. et al. (2017). "Facile Synthesis of Novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one Derivatives as Potential Anticancer Agents." ResearchGate. Available at: [Link]

- Google Patents.US11479551B2 - MTA-cooperative PRMT5 inhibitors.

-

Royal Society of Chemistry. Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acid. Available at: [Link]

Sources

Metabolic Pathways of Thiazole-Based Carboxylic Acids: A Mechanistic Guide

This guide provides a technical deep-dive into the metabolic fate of thiazole-based carboxylic acids . It synthesizes mechanistic organic chemistry with drug metabolism and pharmacokinetics (DMPK) principles to aid in the design and de-risking of this common pharmacophore.

Executive Summary: The Dual-Liability Pharmacophore

Thiazole-based carboxylic acids represent a "dual-liability" structural motif in drug discovery. While the thiazole ring provides robust

The metabolic fate of this scaffold is defined by a competition between two distinct reactive pathways:

-

Ring Bioactivation (Phase I): CYP450-mediated epoxidation or S-oxidation of the thiazole core, leading to ring scission and the formation of electrophilic thioamides or

-dicarbonyls. -

Acyl Glucuronidation (Phase II): UGT-mediated conjugation of the carboxylic acid, generating reactive 1-

-O-acyl glucuronides (AGs) capable of protein adduction.

This guide details these mechanisms, providing experimental protocols for their identification and strategies for structural mitigation.[1]

Phase I Metabolism: Thiazole Ring Bioactivation

The thiazole ring is not metabolically inert. Its electron-rich nature, particularly at the C4-C5 double bond and the sulfur atom, makes it a substrate for oxidative enzymes (primarily CYP2C9, CYP2E1, and CYP3A4).

Epoxidation and Ring Scission

The most critical pathway for thiazole toxicity is the oxidation of the C4-C5 olefin.

-

Mechanism: The CYP450 oxo-iron species transfers oxygen to the

-system, forming a thiazole-4,5-epoxide . -

Instability: This epoxide is highly unstable and typically undetectable. It undergoes rapid hydrolysis to a 4,5-diol, which spontaneously cleaves.

-

Toxic End-Products: The cleavage generates a thioamide (reactive toward cysteine residues) and an

-dicarbonyl (e.g., glyoxal, reactive toward arginine/lysine).

Critical Insight: The presence of an electron-withdrawing carboxylic acid directly attached to the ring (e.g., at C4 or C5) can stabilize the ring against oxidation by reducing electron density. However, if the carboxylic acid is separated by a linker (e.g., alkyl chain), the ring remains vulnerable.

S-Oxidation (Sulfoxidation)

Direct oxidation of the sulfur heteroatom leads to the formation of thiazole S-oxides and S-dioxides . While less common than epoxidation for 2-aminothiazoles, it remains a viable pathway for neutral thiazoles. S-oxides are electrophilic Michael acceptors that can deplete cellular glutathione (GSH).

Case Study: The Sudoxicam vs. Meloxicam Paradigm

The structural difference between the hepatotoxic Sudoxicam and the safer Meloxicam illustrates the power of metabolic shunting.

-

Sudoxicam: Unsubstituted C5 position

Rapid epoxidation -

Meloxicam: Methyl group at C5

Steric hindrance of epoxidation + introduction of a safe metabolic "soft spot" (methyl hydroxylation)

Phase II Metabolism: Carboxylic Acid Conjugation

The carboxylic acid moiety undergoes conjugation, primarily via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Acyl Glucuronidation (AG)

The formation of 1-

-

Reactivity: Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. They undergo acyl migration under physiological pH, moving the drug moiety from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring.

-

Immune Toxicity: These isomers can react with lysine residues on serum albumin (HSA) or liver proteins via a Schiff-base mechanism (for the aldehyde form of the sugar) or nucleophilic displacement, forming drug-protein adducts. These adducts are potential haptens for idiosyncratic drug-induced liver injury (DILI).

Acyl-CoA Formation

Carboxylic acids can be activated by Acyl-CoA synthetases to form Acyl-CoA thioesters . These are high-energy intermediates that can:

-

Disrupt lipid metabolism (by sequestering CoA).

-

Acylate proteins.

-

Undergo amino acid conjugation (with glycine or taurine) to form stable, excretable metabolites (a detoxification route).

Visualizing the Metabolic Network

The following diagram maps the competitive pathways for a generic Thiazole-Alkyl-Carboxylic Acid.

Figure 1: Integrated metabolic map showing the divergence between Phase I ring bioactivation and Phase II carboxylic acid conjugation.

Experimental Validation Protocols

To de-risk these pathways, researchers must employ specific "trapping" assays. Standard metabolite identification (MetID) often misses transient epoxides or reactive glucuronides.

Protocol: Thiazole Reactive Metabolite Trapping (GSH/Cyanide)

Objective: Detect transient epoxides or iminium ions formed on the thiazole ring.

-

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYPs.

-

Trapping Agents:

-

Glutathione (GSH): 5 mM (Traps soft electrophiles/epoxides).

-

Potassium Cyanide (KCN): 1 mM (Traps hard electrophiles/iminium ions).

-

-

Procedure:

-

Pre-incubate HLM + Test Compound (10

M) + Trapping Agent in phosphate buffer (pH 7.4) for 5 min at 37°C. -

Initiate with NADPH (1 mM).

-

Incubate for 30–60 min.

-

Quench with ice-cold Acetonitrile (ACN).

-

-

Analysis: LC-MS/MS (High Resolution).

-

Search Trigger: Look for Neutral Loss of 129 Da (

-glutamyl-dehydroalanyl-glycine) for GSH adducts. -

Mass Shift: Parent + [O] + GSH (+305 Da) indicates S-oxide or epoxide trapping.

-

Protocol: Acyl Glucuronide Reactivity Assessment

Objective: Determine the half-life (

-

Synthesis/Generation: Biosynthesize the AG using HLM + UDPGA (cofactor) or purify from hepatocyte supernatant.

-

Stability Assay:

-

Incubate purified AG (10

M) in phosphate buffer (pH 7.4) at 37°C. -

Time points: 0, 15, 30, 60, 120, 240 min.

-

-

Analysis: LC-MS.

-

Monitor the disappearance of the 1-

peak. -

Monitor the appearance of migration isomers (2-, 3-, 4-acyl glucuronides).

-

Risk Metric: A degradation

hours indicates high reactivity and potential toxicity.

-

Protocol: Alpha-Dicarbonyl Trapping

Objective: Confirm thiazole ring opening.

-

Trapping Agent: 1,2-diamino-4,5-methylenedioxybenzene (DMB) or Methoxyamine.

-

Mechanism: DMB reacts with

-dicarbonyls (like glyoxal) to form highly fluorescent quinoxaline derivatives. -

Detection: LC-MS or Fluorescence detection (Ex 350 nm / Em 420 nm).

Strategic Structural Modifications

To mitigate these risks during Lead Optimization:

| Risk Pathway | Structural Modification Strategy | Mechanism of Action |

| Thiazole Epoxidation | C5-Methylation (e.g., Meloxicam) | Steric hindrance + introduces safe hydroxylation site. |

| Thiazole Epoxidation | Electron Withdrawing Groups (EWG) | Attaching the -COOH directly to the ring lowers HOMO energy, reducing oxidation potential. |

| Acyl Glucuronidation | Adding gem-dimethyl groups near the COOH hinders UGT conjugation or slows acyl migration. | |

| Acyl Glucuronidation | Bioisosteres | Replace -COOH with Tetrazole, Sulfonimide, or Oxadiazolone (non-glucuronidable). |

References

-

Dalvie, D. K., et al. (2002).[2] Biotransformation of thiazole-containing drugs: Identification of reactive metabolites.[3] Chemical Research in Toxicology.[1][4] Link

-

Smith, D. A., & Obach, R. S. (2006). Metabolites: Safety testing and qualification.[5] Current Opinion in Drug Discovery & Development. Link

-

Khosravan, R., et al. (2006).[6] Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase.[6][7] Clinical Pharmacokinetics.[8][9][10] Link

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[9] Link

-

Subramanian, R., et al. (2010).[4] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors. Chemical Research in Toxicology.[1][4] Link

-

Iwamura, A., et al. (2016). Lusutrombopag, a novel thrombopoietin receptor agonist: Metabolism and pharmacokinetics. Xenobiotica. Link

Sources

- 1. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. noahrflynn.com [noahrflynn.com]

- 3. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. journalsarchive.com [journalsarchive.com]

- 8. drugs.com [drugs.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid

Introduction: The Significance of Substituted Isothiazoles in Modern Drug Discovery

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and the ability of its derivatives to participate in various biological interactions have led to their incorporation into a range of pharmaceuticals, including antiviral, anti-inflammatory, and antipsychotic drugs.[1][3] The targeted functionalization of the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the introduction of a bromine atom and an acetic acid moiety, as in 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid, creates a versatile building block for further elaboration in drug development programs. The bromo-substituent serves as a handle for cross-coupling reactions, while the acetic acid group provides a vector for amide bond formation or other modifications.

These application notes provide detailed protocols for two plausible synthetic routes to this compound, designed for researchers and scientists in drug development and organic synthesis. The methodologies are grounded in established principles of heterocyclic chemistry and provide a framework for the reliable preparation of this valuable intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The first strategy involves the initial synthesis of an isothiazole-5-acetic acid derivative followed by regioselective bromination at the C4 position. The second approach focuses on the construction of the isothiazole ring from precursors that already contain the necessary functionalities or their masked equivalents.

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis via Bromination of an Isothiazole-5-acetic Acid Ester

This protocol details a two-step process starting with the synthesis of a suitable isothiazole precursor, ethyl 2-(1,2-thiazol-5-yl)acetate, followed by its direct bromination. The choice of an ethyl ester serves to protect the carboxylic acid functionality during the bromination step.

Step 1: Synthesis of Ethyl 2-(1,2-thiazol-5-yl)acetate

The synthesis of the isothiazole core can be achieved through various methods, including the reaction of β-ketodithioesters with an ammonia source.[4] This protocol will adapt a known procedure for the formation of substituted isothiazoles.

Reaction Scheme:

(A suitable precursor) + Reagents → Ethyl 2-(1,2-thiazol-5-yl)acetate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Precursor A | - | - | - | (e.g., a suitable β-ketoester) |

| Lawesson's Reagent | 404.47 | - | - | Used for thionation |

| Ammonium Acetate | 77.08 | - | - | Nitrogen source |

| Toluene | 92.14 | - | - | Solvent |

| Ethyl Bromoacetate | 167.00 | - | - | For introduction of the acetate moiety |

| Sodium Hydride (60% in oil) | 24.00 | - | - | Base |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | Solvent |

Procedure:

-

Thionation of the β-ketoester: To a solution of the starting β-ketoester in anhydrous toluene, add Lawesson's reagent in portions at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cyclization to form the isothiazole ring: After cooling the reaction mixture, add ammonium acetate and continue to reflux for an additional 8-12 hours. The formation of the isothiazole ring occurs via an intramolecular cyclization and subsequent aromatization.[4]

-

Work-up and Purification: Cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Introduction of the acetate moiety: Suspend sodium hydride in anhydrous THF. To this suspension, add the purified isothiazole precursor dropwise at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Cool the mixture back to 0 °C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Final Work-up and Purification: Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude ethyl 2-(1,2-thiazol-5-yl)acetate by column chromatography.

Step 2: Bromination of Ethyl 2-(1,2-thiazol-5-yl)acetate

Electrophilic substitution on the isothiazole ring typically occurs at the C4 position, which is the most electron-rich carbon.[2] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Reaction Scheme:

Ethyl 2-(1,2-thiazol-5-yl)acetate + NBS → Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 2-(1,2-thiazol-5-yl)acetate | - | - | - | Starting material from Step 1 |

| N-Bromosuccinimide (NBS) | 177.98 | - | - | Brominating agent |

| Acetic Acid | 60.05 | - | - | Solvent |

Procedure:

-

Dissolve ethyl 2-(1,2-thiazol-5-yl)acetate in glacial acetic acid.

-

Add N-Bromosuccinimide in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1,2-thiazol-5-yl)acetate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction Scheme:

Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate | - | - | - | Starting material |

| Lithium Hydroxide (LiOH) | 23.95 | - | - | Base for hydrolysis |

| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |

| Water | 18.02 | - | - | Co-solvent |

| Hydrochloric Acid (1 M) | 36.46 | - | - | For acidification |

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Caption: Workflow for the synthesis of this compound via Protocol 1.

Protocol 2: Synthesis via Ring Construction from a Brominated Precursor

This protocol outlines a convergent approach where the isothiazole ring is constructed from a brominated building block. This strategy can be advantageous if the appropriate starting materials are readily available.

Step 1: Synthesis of a Brominated Thioamide Precursor

This step involves the preparation of a key intermediate, a brominated thioamide, which will be used to construct the isothiazole ring.

Reaction Scheme:

(Suitable brominated starting material) + Reagents → Brominated Thioamide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Brominated Ketone | - | - | - | Starting material |

| Lawesson's Reagent | 404.47 | - | - | Thionating agent |

| Ammonium Hydroxide | 35.04 | - | - | Ammonia source |

| Dioxane | 88.11 | - | - | Solvent |

Procedure:

-

To a solution of the brominated ketone in dioxane, add Lawesson's reagent.

-

Heat the mixture to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and add ammonium hydroxide.

-

Stir at room temperature for 12-16 hours.

-

Extract the product with an appropriate organic solvent, dry, and purify by chromatography to obtain the brominated thioamide.

Step 2: Cyclization to form the 4-Bromoisothiazole Ring

The brominated thioamide can undergo oxidative cyclization to form the 4-bromoisothiazole ring.

Reaction Scheme:

Brominated Thioamide + Oxidizing Agent → 4-Bromo-5-(substituted)isothiazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Brominated Thioamide | - | - | - | Starting material from Step 1 |

| Iodine | 253.81 | - | - | Oxidizing agent |

| Pyridine | 79.10 | - | - | Base and solvent |

Procedure:

-

Dissolve the brominated thioamide in pyridine.

-

Add a solution of iodine in pyridine dropwise at room temperature.

-

Stir the reaction for 2-4 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product, wash with dilute HCl to remove pyridine, dry, and purify by chromatography to yield the 4-bromo-5-(substituted)isothiazole.

Step 3: Elaboration of the Acetic Acid Side Chain

The final step involves the conversion of the substituent at the 5-position into the acetic acid moiety. The specific reactions will depend on the nature of the substituent introduced in the preceding steps. For instance, if the substituent is a methyl group, it can be functionalized to the desired acetic acid.

Safety and Handling Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagents:

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Lawesson's Reagent: Harmful if swallowed or inhaled. Handle with care and avoid generating dust.

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

-

Ethyl Bromoacetate: Lachrymator. Handle with extreme care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in these application notes provide two robust and adaptable synthetic routes to this compound. The choice of protocol will depend on the availability of starting materials and the specific requirements of the research program. These methods, grounded in established heterocyclic chemistry, should enable researchers to access this versatile building block for applications in drug discovery and development.

References

-

Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books. (2024). This chapter provides a comprehensive overview of isothiazole synthesis and their importance in medicinal chemistry. 1

-

Isothiazole. Wikipedia. This article provides a general overview of the physical and chemical properties of isothiazole, including its reactivity.

-

Isothiazole synthesis. Organic Chemistry Portal. This resource compiles recent literature on the synthesis of isothiazoles, offering a variety of synthetic methods.

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (2019). This review highlights various synthetic routes to isothiazole derivatives and their biological significance.

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. (2019). This paper discusses the synthesis of isothiazole derivatives and their applications.

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. (2017). This article details methods for the bromination of thiazoles, which can be informative for the bromination of isothiazoles.

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. (2023). This paper describes the synthesis of related brominated isothiazole carboxylic acids.

-

ethyl bromoacetate. Organic Syntheses Procedure. This provides a detailed procedure for the preparation of ethyl bromoacetate, a key reagent.

Sources

Application Note & Protocol: Strategic Incorporation of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid in Modern Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block for Advanced Peptide Design

In the landscape of contemporary drug discovery and chemical biology, the functional diversification of peptides is a critical endeavor. The incorporation of non-canonical amino acids and heterocyclic moieties can significantly modulate the conformational dynamics, receptor binding affinity, and pharmacokinetic profiles of peptide-based therapeutics.[1][2][3] Among the diverse arsenal of synthetic building blocks, 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid stands out as a highly versatile scaffold. Its distinct structural features—a halogenated thiazole ring linked to an acetic acid side chain—provide a strategic tool for crafting peptides with bespoke properties.

This document serves as an in-depth guide to the application of this compound in peptide synthesis. We will explore the underlying rationale for its use, present detailed, field-validated protocols for its seamless integration into peptide chains, and discuss the pivotal parameters essential for achieving successful and reproducible outcomes.

The Rationale: Leveraging the Power of a Brominated Thiazole Moiety

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[4][5][6][7][8] Its inclusion in a peptide sequence can bestow several advantageous properties:

-

Conformational Constraint: The planar and aromatic nature of the thiazole ring can impose conformational rigidity on the peptide backbone, which can pre-organize the peptide for enhanced receptor binding.[9]

-

Enhanced Metabolic Stability: The heterocyclic core of the thiazole ring is often more resistant to enzymatic degradation compared to the side chains of natural amino acids, thereby extending the in vivo half-life of the peptide.

-

Modulation of Physicochemical Properties: The thiazole moiety, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor, facilitating specific molecular interactions with biological targets.[9]

-

A Handle for Post-Synthetic Diversification: The bromo-substituent on the thiazole ring is a versatile functional handle for post-synthetic modifications. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, enabling the introduction of a wide array of chemical functionalities to fine-tune the peptide's biological activity.[10][11][12]

Experimental Protocols: A Step-by-Step Guide

The successful incorporation of this compound into a growing peptide chain is contingent upon the judicious selection of coupling reagents and reaction conditions to maximize yield and minimize side reactions. The following protocols are tailored for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol is based on a standard Fmoc/tBu protection strategy using a Rink Amide resin.

Workflow Overview:

Caption: Standard SPPS cycle for incorporating the building block.

Materials:

-

Fmoc-protected amino acid-loaded Rink Amide resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to eliminate residual piperidine.

-

Coupling Reaction:

-

In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of the building block (0.4 mmol) and 4 equivalents of OxymaPure® (0.4 mmol) in a minimal volume of DMF.

-

Add 4 equivalents of DIC (0.4 mmol) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. An extended coupling time is advisable due to potential steric hindrance from the thiazole ring.[13][14][15]

-

-

Monitoring the Coupling: Perform a Kaiser test to assess the reaction's progress. A negative result (yellow beads) signifies a complete coupling. If the test is positive (blue beads), prolong the coupling time or consider a double coupling.

-

Washing: Upon completion of the coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4 v/v/v) for 15 minutes. Subsequently, wash the resin as described in step 6.

-

Continuation of Synthesis: Proceed with the subsequent Fmoc-amino acid coupling cycle.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[16][17][18]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify it using reverse-phase HPLC.

Table 1: Recommended Coupling Reagent Stoichiometry for SPPS

| Reagent | Equivalents (relative to resin loading) |

| This compound | 4.0 |

| DIC | 4.0 |

| OxymaPure® | 4.0 |

Protocol 2: Solution-Phase Peptide Synthesis

This protocol outlines the coupling of this compound to an amino acid ester.

Workflow Overview:

Caption: General workflow for solution-phase coupling.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.

-

Base Addition: Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

-

Coupling Reagent Addition: Add HATU (1.1 eq.) to the reaction mixture.[19]

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.

Trustworthiness: Self-Validating Systems and Critical Considerations

-

Purity of the Building Block: The purity of this compound is of utmost importance. Impurities can lead to undesirable side reactions and complicate purification. It is essential to verify the purity by NMR and LC-MS prior to use.

-

Selection of Coupling Reagents: While DIC/Oxyma is a cost-effective choice for SPPS, for challenging couplings or to minimize the risk of racemization, the use of uronium/iminium-based reagents like HATU or HBTU is highly recommended.[20][21][22]

-

Thorough Monitoring and Characterization: Rigorous monitoring of the coupling reaction is crucial for success. Post-synthesis, the final peptide must be extensively characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm the successful incorporation and structural integrity of the thiazole moiety. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic signature in the mass spectrum.

Authoritative Grounding & Comprehensive References

The methodologies presented herein are founded on well-established principles of peptide chemistry. The strategic use of heterocyclic building blocks in the design of peptides and peptidomimetics is a widely adopted and validated approach in the field of medicinal chemistry.

In-Text Citations: The protocols provided are in alignment with standard practices in peptide synthesis as detailed in authoritative texts and peer-reviewed literature. The selection of coupling reagents and reaction conditions is informed by extensive research and established best practices in the field.

References

- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.

- Kaur, R., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Letters in Drug Design & Discovery, 20(10), 1-15.

- Ayati, A., et al. (2021). A review on biological and medicinal significance of thiazoles.

- Nam, H. Y., & Seo, J. (2016). Postsynthetic modification of peptoids via the Suzuki–Miyaura cross-coupling reaction. Biopolymers, 106(1), 82–88.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1008.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.

- Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Science and Process Engineering, 8(1), 770-785.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- BenchChem. (2025).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Merck. (n.d.). Novabiochem® Coupling reagents.

- Van der Veken, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00731-22.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5734–5740.

- Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.

- Van der Veken, P., et al. (2017).

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

- Kleppen, J., et al. (2025, July 23). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.

- Miller, S. J., et al. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 21(24), 9957–9961.

- Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 58(1), 18.1.1-18.1.34.

- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

- Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809–815.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Incorporation of non-natural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 12. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthetic Routes for Thiazole Acetic Acid Intermediates

Executive Summary

2-(2-Aminothiazol-4-yl)acetic acid (ATAA) and its esters are critical "privileged scaffolds" in the synthesis of third- and fourth-generation cephalosporin antibiotics, including Cefotaxime , Ceftriaxone , and Cefepime . The 2-aminothiazole moiety is essential for the broad-spectrum antibacterial activity and beta-lactamase resistance of these drugs.

This guide details a scalable, water-based Hantzsch condensation protocol that eliminates the need for chlorinated solvents (like dichloromethane) used in legacy processes. It prioritizes "Green Chemistry" principles while ensuring high purity (>99%) required for GMP manufacturing. We focus on the synthesis of the ethyl ester intermediate followed by controlled hydrolysis to the acid hydrochloride, the most stable form for storage.

Reaction Mechanism & Strategic Analysis

The core transformation is the Hantzsch Thiazole Synthesis , a condensation between an

Mechanistic Pathway

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of ethyl 4-chloroacetoacetate (ECAA), displacing the chloride. -

Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Reaction Scheme Visualization

Caption: Mechanistic flow of the Hantzsch synthesis from raw materials to the final ATAA salt.

Protocol A: Aqueous Hantzsch Condensation (Ester Formation)

Objective: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate. Scale: Pilot (100 g basis). Safety Note: Ethyl 4-chloroacetoacetate is a lachrymator. Handle in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10][11] | Mass/Vol | Role |

| Thiourea | 76.12 | 1.0 | 76.1 g | Nucleophile |

| Ethyl 4-chloroacetoacetate (ECAA) | 164.59 | 1.05 | ~172 g (150 mL) | Electrophile |

| Water (Deionized) | 18.02 | Solvent | 400 mL | Solvent |

| Ammonium Hydroxide (25%) | 35.05 | Reagent | As req. | Neutralization |

Step-by-Step Methodology

-

Suspension Preparation:

-

In a 1L jacketed reactor, charge 400 mL of deionized water .

-

Add 76.1 g of Thiourea . Stir at 200 RPM.

-

Self-Validating Check: Ensure thiourea is fully suspended. The dissolution is endothermic; temperature may drop slightly.

-

-

Controlled Addition (Critical Process Parameter):

-

Cool the suspension to 0–5°C using a glycol chiller.

-

Add 172 g of ECAA dropwise over 2 hours .

-

Causality: Maintaining T < 5°C prevents the " Thorpe-Ziegler" side reaction and minimizes hydrolysis of the chloro-ester before reaction.

-

Observation: The solution will turn clear as the S-alkylated intermediate forms, then potentially cloudy as the cyclization proceeds.

-

-

Reaction & Aging:

-

After addition, warm the mixture to 20–25°C over 1 hour.

-

Stir for an additional 3 hours .

-

Checkpoint (TLC/HPLC): Confirm consumption of Thiourea (<0.5%).

-

-

Neutralization & Isolation:

-

Cool the reaction mixture to 10°C .

-

Slowly adjust pH to 7.0–7.5 using 25% Ammonium Hydroxide.

-

Causality: The free base of the ester is less soluble in water than the hydrochloride salt formed during the reaction, forcing precipitation.

-

Stir for 1 hour to maximize crystal growth.

-

Filter the white/off-white solid. Wash with 2 x 100 mL cold water.

-

-

Drying:

-

Vacuum dry at 45°C.[2]

-

Expected Yield: 85–90% (approx. 160–170 g).

-

Purity: >98% (HPLC).

-

Protocol B: Hydrolysis to ATAA Hydrochloride

Objective: Conversion of the ester to the stable acid hydrochloride salt. Why HCl Salt? The free acid, 2-(2-aminothiazol-4-yl)acetic acid, is thermally unstable and sensitive to light (decarboxylation to 2-amino-4-methylthiazole). The HCl salt significantly improves shelf-life.

Materials

| Reagent | Mass/Vol | Role |

| Ethyl Ester (from Protocol A) | 100 g | Substrate |

| Sodium Hydroxide (20% aq) | 200 mL | Hydrolysis Agent |

| Hydrochloric Acid (37%) | As req. | Acidification/Salt formation |

| Ethanol | 100 mL | Co-solvent (optional) |

Step-by-Step Methodology

-

Saponification:

-

Suspend 100 g of Ethyl Ester in 200 mL of 20% NaOH .

-

Heat to 40–45°C for 2 hours.

-

Self-Validating Check: The solid ester should dissolve completely, indicating conversion to the sodium salt of the acid.

-

Caution: Do not exceed 50°C to avoid decarboxylation.

-

-

Acidification:

-

Cool the solution to 0–5°C .

-

Add Concentrated HCl dropwise until pH reaches 1.0–1.5 .

-

Observation: Massive precipitation of the ATAA Hydrochloride salt occurs.

-

-

Purification (Recrystallization):

-

Heat the slurry to 60°C to redissolve the solids (add minimal water if necessary).

-

Add 2 g Activated Carbon to remove color impurities. Stir for 15 mins.

-

Hot filter to remove carbon.

-

Cool filtrate slowly to 0°C over 4 hours.

-

-

Isolation:

Process Workflow & Scalability Analysis

The following diagram illustrates the integrated workflow, highlighting Critical Process Parameters (CPPs) for scaling.

Caption: Integrated industrial workflow for ATAA production highlighting thermal and pH control points.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Addition Temp (Step 1) | 0–5°C | High temp leads to exothermic runaway and impurities. |

| Hydrolysis Temp (Step 2) | < 50°C | Temperatures >50°C accelerate decarboxylation. |

| Final pH | < 2.0 | Essential to isolate the HCl salt; Free acid is unstable. |

| Drying Temp | < 45°C | Thermal degradation risk. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ester Step) | Incomplete reaction or pH > 7.5 during isolation. | Extend reaction time; Ensure pH is strictly 7.0–7.5 (amphoteric solubility). |

| Product is Pink/Red | Oxidation or trace metal contamination. | Use N2 blanket; Add EDTA during hydrolysis; Use activated carbon. |

| Melting Point Low (<150°C) | Presence of decarboxylated byproduct (2-amino-4-methylthiazole).[5] | Recrystallize from water/ethanol. Control hydrolysis temp strictly. |

| Violent Exotherm | ECAA addition rate too fast. | Reduce addition rate; Improve reactor jacket cooling capacity. |

References

-

Vertex Chemical Corp. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US Patent 4,391,979A. Link

-

Shandong Jincheng Pharm Chemical Co Ltd. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. CN Patent 102127042B. Link

-

Organic Chemistry Portal. (2024). Thiazole Synthesis: Hantzsch Synthesis. Link

-

BenchChem. (2025).[1] Hantzsch Synthesis for Thiazole Derivatives: Application Notes. Link

-

CymitQuimica. (2024). 2-(2-Aminothiazol-4-yl)acetic acid HCl: Product Specifications and Handling. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminothiazol-4-yl)acetic acid HCl | CymitQuimica [cymitquimica.com]

- 6. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]

- 13. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 14. PL126906B1 - Method of obtaining /2-aminothiazole-4-ilo/-acetic acid hydrochloride - Google Patents [patents.google.com]

- 15. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(4-Bromo-1,2-thiazol-5-yl)acetic Acid

Ticket ID: #SOL-BTAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving solubility in organic media for synthesis and purification workflows.

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering "brick dust" behavior—where the compound refuses to dissolve in standard organic solvents (DCM, Toluene) yet exhibits poor solubility in water due to the lipophilic bromine and aromatic ring.

Compound Analysis:

-

Core: 1,2-Isothiazole (Aromatic, S-N bond).

-

Functional Groups: Carboxylic Acid (

-position), Bromine ( -

Physicochemical Barrier: The primary solubility antagonist is the intermolecular hydrogen-bonding network of the carboxylic acid, which forms stable cyclic dimers in the solid state. This, combined with the

-stacking of the planar isothiazole ring, creates high crystal lattice energy.

Solubility Decision Matrix (Triage)

Before selecting a solvent, determine your downstream application. The "best" solvent for a reaction is often the "worst" for purification.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Solvent Screening & Optimization Guide

The "Like Dissolves Like" Trap

Researchers often assume that because the molecule has a lipophilic bromine and aromatic ring, it should dissolve in Dichloromethane (DCM) or Chloroform. It often will not. The carboxylic acid dimer acts as a "polar anchor," preventing solvation in low-dielectric media.

Solvent Performance Table

Data estimated based on Hansen Solubility Parameters (HSP) for isothiazole-carboxylic acid analogs.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for nucleophilic substitutions. Warning: High boiling points make removal difficult. |

| Polar Protic | Methanol, Ethanol | Good (w/ Heat) | Ideal for recrystallization. The solvent donates H-bonds, breaking acid dimers. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good compromise. THF accepts H-bonds from the acid, aiding dissolution. |

| Chlorinated | DCM, Chloroform | Poor | Requires Additive. Only soluble if the acid is deprotonated (see Protocol A). |

| Hydrocarbons | Toluene, Hexane | Insoluble | Use only as anti-solvents to force precipitation. |

Troubleshooting Protocols

Protocol A: The "Lipophilic Salt" Trick (For DCM/Chloroform)

Issue: You need to perform a reaction in DCM (e.g., an amide coupling or Friedel-Crafts), but the starting material is a suspension. Mechanism: Deprotonating the acid with a bulky organic base creates a salt that is soluble in organic media due to the lipophilic counter-cation.

-

Suspend 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid in DCM (0.1 M concentration).

-

Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine.

-

Observation: The suspension should clear within 5 minutes as the molecular lattice breaks and the [R-COO-][HN(iPr)2Et+] ion pair forms.

-

Proceed with the reaction.

-

Workup: Wash with 1N HCl to protonate the amine and the acid, forcing the acid back into the organic layer (if partition coefficient allows) or causing controlled precipitation.

Protocol B: Recrystallization via "Solvent Switching"

Issue: The compound is impure and needs purification without chromatography. Mechanism: Exploiting the steep solubility curve in alcohols.

-

Dissolve the crude solid in minimal boiling Ethanol (or Methanol) .

-

Note: Do not exceed 70°C. Isothiazoles can be thermally sensitive (S-N bond cleavage) at very high temperatures (>120°C), though generally stable at refluxing alcohol temps [1].

-

-

If insoluble particulates remain, filter hot.

-

Remove from heat and slowly add Water (anti-solvent) dropwise until a persistent turbidity appears.

-

Re-heat slightly to clear the solution.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Result: The disruption of H-bonding by water, combined with cooling, forces the pure acid to crystallize.

Mechanism of Action: Breaking the Lattice

Understanding why solubility fails is the key to fixing it. The diagram below illustrates the transition from the solid state (dimer) to the solvated state.

Figure 2: Thermodynamic barrier to dissolution. The solvent must break the strong acid-acid dimer interactions.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone? A: Acetone is a "wildcard." It is a good H-bond acceptor, so it may dissolve the monomer. However, this compound is likely to be only moderately soluble. If you use Acetone, ensure it is dry; water contamination can drastically change solubility power in this specific matrix [2].

Q: My compound "oiled out" instead of crystallizing. What now? A: This is common with heterocyclic acids.

-

Cause: The solution was too concentrated or cooled too fast, trapping solvent.

-

Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, add a small amount of a more polar solvent (like 1% Methanol) to the non-polar mix to prevent phase separation.

Q: Is the isothiazole ring stable in basic water? A: Generally, yes, for short periods. However, 1,2-isothiazoles contain a Sulfur-Nitrogen bond. While more stable than some heterocycles, prolonged exposure to strong aqueous bases (NaOH/KOH) at high temperatures can lead to ring opening [3]. Use mild bases like Carbonates or Bicarbonates for extractions when possible.

Q: I need to run a reaction in Toluene, but it won't dissolve. A: Toluene cannot break the carboxylic acid dimer.

-

Option 1: Protect the acid as an ester (Methyl or Ethyl ester) first. The ester will likely be highly soluble in Toluene.

-

Option 2: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) if the reaction allows a biphasic system.

References

-

Isothiazole Stability & Synthesis

-

Alam, M. A., et al.[1] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers, 2019.

-

-

Solubility Principles (Hansen Parameters)

-

Abbott, S. "Hansen Solubility Parameters: Basics & Theory." Practical Solubility Science.

-

-

Carboxylic Acid Dimerization

-

LibreTexts Chemistry. "Physical Properties of Carboxylic Acids." Chemistry LibreTexts, 2025.

-

-

General Heterocyclic Chemistry

Sources

Purification techniques for removing impurities from bromothiazole acetic acid

This guide serves as a specialized technical resource for the purification of 2-(2-bromo-4-thiazolyl)acetic acid (often abbreviated as BTA or the "Bromo-Acid Intermediate").

This compound (CAS: 62557-07-7) is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefotiam, Ceftibuten). Its purity is paramount because thiazole-ring impurities can poison downstream palladium catalysts or lead to difficult-to-remove side chains in the final API.

Role: Senior Application Scientist Status: Operational Subject: Troubleshooting & Optimization of BTA Purification

Part 1: The "Quick Fix" Dashboard

Immediate solutions for common deviations observed in the lab.

| Symptom | Probable Cause | Immediate Action |

| Product is Red/Brown | Polymerized thiazole by-products or oxidation. | Activated Carbon Treatment. Dissolve in dilute alkali (pH 8-9), treat with 5% w/w activated carbon at 40°C for 30 mins, filter, then re-precipitate. |

| Low Assay (<95%) | Inorganic salts (Bromides) or wet cake. | Reslurry. Reslurry the wet cake in cold water (0-5°C) to dissolve inorganic salts without losing organic product. Dry under vacuum at <45°C. |

| "Oiling Out" | Cooling too fast or impurity load too high. | Seeding. Re-heat to dissolution.[1] Add seed crystals at the cloud point. Cool at a rate of 5°C/hour. |

| Decarboxylation | Thermal stress during drying or reaction. | Limit Heat. This compound is thermally sensitive. Never exceed 50°C during drying. Check NMR for "2-bromo-4-methylthiazole". |

Part 2: Deep Dive – The Acid-Base Purification Protocol

Context: The most robust method for purifying 2-(2-bromo-4-thiazolyl)acetic acid relies on its carboxylic acid functionality. Neutral organic impurities (unreacted starting materials, decarboxylated by-products) can be rejected by switching the pH.

The Logic (Why this works)

The BTA molecule has a pKa of approximately 3.5–4.0.

-

High pH (>8): The molecule exists as a soluble carboxylate salt (

). Neutral impurities remain insoluble or form an oil. -

Filtration: Removing the insoluble neutrals.

-

Low pH (<2): The molecule protonates to the free acid (

), which is insoluble in water and precipitates.

Workflow Diagram

The following diagram illustrates the critical decision points in the Acid-Base workup.

Caption: Figure 1.[2][3] Acid-Base Purification Workflow for removal of neutral organic impurities and color bodies.

Part 3: Recrystallization & Solvent Selection

User Question: "I tried recrystallizing from pure ethanol, but my yield was only 40%. What went wrong?"

Scientist Answer: Recrystallizing carboxylic acids from pure alcohols often leads to high yield loss because the compound remains too soluble even at cold temperatures. For BTA, a Binary Solvent System or Water-Based System is superior.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Pros | Cons | Best For |

| Water | 100% | Excellent rejection of organic tars; Eco-friendly. | Requires high temp (90-100°C) to dissolve; Risk of decarboxylation. | Bulk removal of inorganic salts. |

| Water : Methanol | 70 : 30 | Good balance of yield and purity. Methanol helps dissolve organic impurities. | Methanol must be removed thoroughly to prevent esterification during drying. | Final polishing (High Purity). |

| Ethyl Acetate : Hexane | 50 : 50 | Good for rejecting very polar impurities. | Risk of "oiling out" if Hexane is added too fast. | Removing specific polar by-products. |

Protocol: The "Water-Methanol" Recrystallization

-

Dissolution: Suspend crude BTA in Water:Methanol (70:30) at a ratio of 10 mL solvent per 1 g solid.

-

Heating: Heat to reflux (approx. 75-80°C) until clear. Do not boil prolonged periods to avoid esterification.

-

Hot Filtration: If particulates remain, filter rapidly through a pre-warmed funnel.

-

Controlled Cooling (Critical):

-

Cool to 50°C.

-

Seed with pure BTA crystals (0.1% w/w).

-

Cool to 20°C over 2 hours.

-

Chill to 0-5°C for 1 hour.

-

-

Isolation: Filter and wash with cold water (not solvent mixture) to maximize yield.

Part 4: Troubleshooting Specific Impurities

User Question: "My HPLC shows a persistent impurity at RRT 1.2. It tracks with the main peak. What is it?"

Scientist Answer: Based on the synthesis route (often starting from 4-bromo-3-oxobutyrate and thiourea), you are likely seeing one of two common impurities. Identifying them determines the purification strategy.

Impurity Identification & Removal Table

| Impurity Type | Structure/Origin | Removal Strategy |

| The "Amino" Precursor | 2-(2-aminothiazol-4-yl)acetic acid.[4] Result of incomplete Sandmeyer reaction or bromination failure. | Acid Wash. The amino group is basic. Slurry the solid in dilute acid (pH 2-3). The amino-impurity will dissolve (protonate), while the Bromo-product remains solid. |

| The "Decarboxylated" Species | 2-bromo-4-methylthiazole. Result of overheating the acetic acid side chain. | Alkali Extraction. Dissolve product in NaHCO3. The decarboxylated impurity is neutral (no COOH) and will not dissolve. Filter it out before re-acidifying. |

| The "Dibromo" Species | Bromination at the 5-position of the ring. | Recrystallization (MeOH/Water). This impurity is significantly less soluble in water than the target. It often precipitates first. Perform a "hot filtration" if the solution is cloudy at reflux. |

Logic Tree: Oiling Out vs. Precipitation

Oiling out is the enemy of purity. Use this logic flow to prevent it.

Caption: Figure 2. Troubleshooting logic for "Oiling Out" during recrystallization.

References

-

Sigma-Aldrich. (n.d.). 2-(2-Bromothiazol-4-yl)acetic acid Product Specification. Retrieved from

-

Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Thermodynamics. Retrieved from

-

Lonza AG. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979. (Note: Describes the purification logic for the amino-analog, applicable to the bromo-derivative via acid/base principles). Retrieved from

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Retrieved from

-

BenchChem. (2025).[5] 2-Bromoacetamide synthesis and purification methods. (Reference for general bromo-intermediate handling). Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. guidechem.com [guidechem.com]

- 3. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 4. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Minimizing debromination side reactions during thiazole functionalization